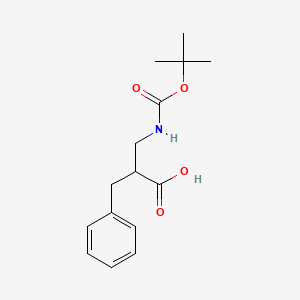
1-Bromo-2-chloro-4-ethoxybenzene
概要
説明
1-Bromo-2-chloro-4-ethoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Halogenation and Catalysis : 1-Bromo-2-chloro-4-ethoxybenzene is utilized in the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. This method has been applied to synthesize compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Electrochemical Fluorination : This chemical has been studied in the context of electrochemical fluorination of aromatic compounds. The research explored the side-reactions during the fluorination of halobenzenes, revealing insights into the formation mechanisms and reaction conditions (Horio et al., 1996).
Steric Protection in Organic Synthesis : It's used as a sterically hindered bromobenzene in the preparation of phosphonous dichloride, which further assists in stabilizing low-coordinate phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).
Vapour Pressure Assessment : Research includes its use in studying vapour pressures as a function of temperature for isomorphous crystalline substances, contributing to the understanding of thermodynamic properties (Oonk et al., 1998).
Organohalogens in Environmental Science : Its derivatives, specifically bromochloromethoxybenzenes, are studied in the marine troposphere to understand their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Ring Expansion in Chemistry : In chemical synthesis, the compound is involved in ring expansion processes, such as the conversion of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene (Agou et al., 2015).
Cobalt-Catalysed Carbonylation : This compound is a part of studies focusing on the cobalt-catalysed carbonylation of polysubstituted halobenzenes, leading to the development of methods for preparing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Development in Liquid Crystal Technology : Its derivatives are used in the synthesis of chiral liquid crystals, where the nature of the phenyl substituent significantly influences the mesogenic properties (Bertini et al., 2003).
Innovations in Reduction Processes : The compound is part of research in photostimulated reactions for hydrodehalogenation and reductive radical cyclization, leading to new reduction processes (Vaillard et al., 2004).
Polymer Science : It is also utilized in electrosynthesis and characterization of new soluble polymers, contributing to advancements in polymer science (Moustafid et al., 1991).
作用機序
Target of Action
1-Bromo-2-chloro-4-ethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system. The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry where an atom, usually a halogen, is substituted for a hydrogen atom on an aromatic ring . The reaction proceeds via a two-step mechanism :
Step 1 (Slow): The pi electrons in the benzene ring attack the electrophile (bromine or chlorine in this case), forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .
Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine or chlorine atom. This changes the physical and chemical properties of the benzene ring, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate of electrophilic aromatic substitution can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity .
特性
IUPAC Name |
1-bromo-2-chloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFYQVZTTUBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627946 | |
| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-43-6 | |
| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

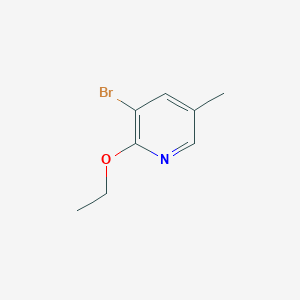


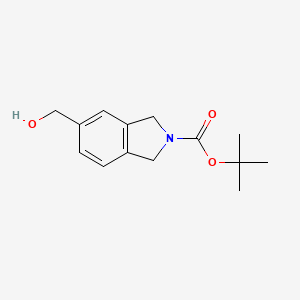
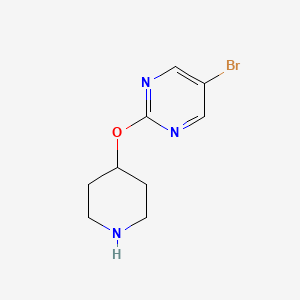
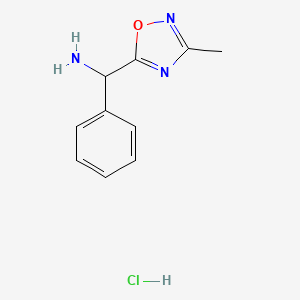
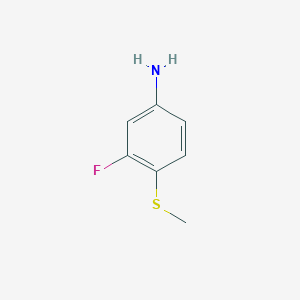
![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)


